molecular formula C9H7NO2 B1626499 1-(Benzo[d]isoxazol-3-yl)ethanone CAS No. 75290-76-5

1-(Benzo[d]isoxazol-3-yl)ethanone

Cat. No. B1626499
CAS RN: 75290-76-5
M. Wt: 161.16 g/mol
InChI Key: CWYBQMWNAJFPNS-UHFFFAOYSA-N
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Description

1-(Benzo[d]isoxazol-3-yl)ethanone, also known as BIE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BIE belongs to the class of isoxazole derivatives and has a molecular formula of C9H7NO2.

Scientific Research Applications

1-(Benzo[d]isoxazol-3-yl)ethanone has been studied for its potential therapeutic applications in various fields such as neurology, oncology, and immunology. In neurology, 1-(Benzo[d]isoxazol-3-yl)ethanone has shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 1-(Benzo[d]isoxazol-3-yl)ethanone has been found to inhibit the aggregation of amyloid-beta peptides, which are responsible for the formation of plaques in the brain that lead to neuronal damage. In oncology, 1-(Benzo[d]isoxazol-3-yl)ethanone has been studied for its anti-tumor properties. 1-(Benzo[d]isoxazol-3-yl)ethanone has been found to induce apoptosis in cancer cells by activating the caspase pathway. In immunology, 1-(Benzo[d]isoxazol-3-yl)ethanone has been studied for its anti-inflammatory properties. 1-(Benzo[d]isoxazol-3-yl)ethanone has been found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-1beta.

Mechanism of Action

The mechanism of action of 1-(Benzo[d]isoxazol-3-yl)ethanone varies depending on the application. In neurology, 1-(Benzo[d]isoxazol-3-yl)ethanone inhibits the aggregation of amyloid-beta peptides by binding to the hydrophobic pockets of the peptide. This prevents the formation of toxic oligomers and fibrils that lead to neuronal damage. In oncology, 1-(Benzo[d]isoxazol-3-yl)ethanone induces apoptosis in cancer cells by activating the caspase pathway. 1-(Benzo[d]isoxazol-3-yl)ethanone binds to the active site of caspases, which triggers the cleavage of caspase substrates and leads to cell death. In immunology, 1-(Benzo[d]isoxazol-3-yl)ethanone inhibits the production of pro-inflammatory cytokines by inhibiting the activation of NF-kB, a transcription factor that regulates the expression of cytokine genes.
Biochemical and Physiological Effects
1-(Benzo[d]isoxazol-3-yl)ethanone has been found to have various biochemical and physiological effects depending on the application. In neurology, 1-(Benzo[d]isoxazol-3-yl)ethanone has been found to improve cognitive function and memory in animal models of Alzheimer's and Parkinson's. 1-(Benzo[d]isoxazol-3-yl)ethanone has also been found to reduce oxidative stress and inflammation in the brain. In oncology, 1-(Benzo[d]isoxazol-3-yl)ethanone has been found to inhibit tumor growth and induce apoptosis in cancer cells. 1-(Benzo[d]isoxazol-3-yl)ethanone has also been found to enhance the efficacy of chemotherapy drugs. In immunology, 1-(Benzo[d]isoxazol-3-yl)ethanone has been found to reduce inflammation and improve immune function in animal models of inflammatory diseases.

Advantages and Limitations for Lab Experiments

1-(Benzo[d]isoxazol-3-yl)ethanone has several advantages for lab experiments. 1-(Benzo[d]isoxazol-3-yl)ethanone is relatively easy to synthesize and has a high purity. 1-(Benzo[d]isoxazol-3-yl)ethanone is also stable under normal laboratory conditions and can be stored for extended periods of time. However, 1-(Benzo[d]isoxazol-3-yl)ethanone also has some limitations. 1-(Benzo[d]isoxazol-3-yl)ethanone has low solubility in water, which can limit its use in certain applications. 1-(Benzo[d]isoxazol-3-yl)ethanone also has limited bioavailability, which can affect its efficacy in vivo.

Future Directions

There are several future directions for research on 1-(Benzo[d]isoxazol-3-yl)ethanone. In neurology, further studies are needed to determine the optimal dose and treatment duration of 1-(Benzo[d]isoxazol-3-yl)ethanone for the treatment of neurodegenerative diseases. In oncology, further studies are needed to determine the efficacy of 1-(Benzo[d]isoxazol-3-yl)ethanone in combination with other chemotherapy drugs. In immunology, further studies are needed to determine the long-term effects of 1-(Benzo[d]isoxazol-3-yl)ethanone on immune function and to identify potential side effects. Overall, 1-(Benzo[d]isoxazol-3-yl)ethanone has shown promising results in scientific research and has the potential to be developed into a therapeutic agent for various diseases.

properties

IUPAC Name

1-(1,2-benzoxazol-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c1-6(11)9-7-4-2-3-5-8(7)12-10-9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWYBQMWNAJFPNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NOC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70507516
Record name 1-(1,2-Benzoxazol-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70507516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

75290-76-5
Record name 1-(1,2-Benzoxazol-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70507516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 1.1 g of sodium bichromate dihydrate and 0.8 ml of sulfuric acid in 5 ml of water is slowly added dropwise to 1.6 g of 1-(1,2-benzisoxazol-3-yl)ethanol in 5 ml of diethyl ether. This mixture is stirred for 1 hour at room temperatur and then, with ice cooling, 50 ml of water are added and extraction wth diethyl ether is carried out three times. The combined ethereal extracts are washed once with a saturated solution of sodium bicarbonate, once with water and finally once with a saturated solution of sodium chloride, dried over sodium sulfate and concentrated under vacuum. The crude product is purified by chromatography over silica gel with ethyl acetate/hexane (1:3), giving 1-(1,2-benzisoxazol-3-yl)ethanone having a melting point of 30°-32° C.
[Compound]
Name
sodium bichromate dihydrate
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
0.8 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.